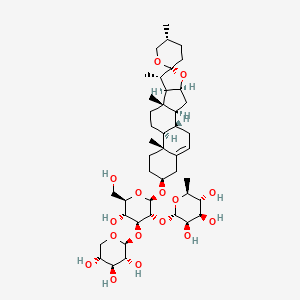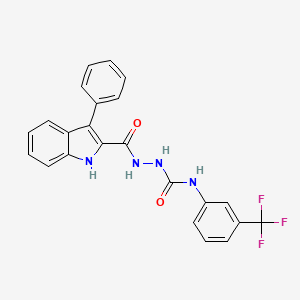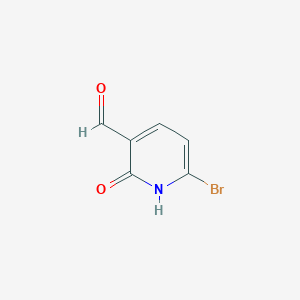
Ophiopogonin D'
Overview
Description
- OP-D has garnered significant attention due to its potential health benefits and multifaceted pharmacological activities.
Ophiopogonin D: is a C27 steroid glycoside isolated from the tuber of . This herbaceous plant has been traditionally used in Chinese medicine and is also popular as an ornamental plant in East Asia.
Scientific Research Applications
Anti-Inflammatory: OP-D has demonstrated potent anti-inflammatory effects, making it relevant in treating inflammatory conditions.
Anti-Cancer: Research suggests that OP-D inhibits cancer cell growth and induces apoptosis.
Cardiovascular Protection: OP-D shows cardioprotective effects, potentially benefiting heart health.
Bone Protection: OP-D may play a role in bone health and osteoprotection.
Immunomodulation: OP-D modulates immune responses.
Anti-NAFLD: Non-alcoholic fatty liver disease (NAFLD) may be influenced by OP-D.
Mechanism of Action
Targets: OP-D interacts with various molecular targets, including enzymes like CYP2J2 and transcription factors like PPARα.
Pathways: It affects NF-κB signaling, calcium homeostasis, and other pathways.
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Ophiopogonin D . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Biochemical Analysis
Biochemical Properties
OP-D is identified as a white crystalline powder with a molecular formula of C44H70O16, and a molecular weight of 855.07 . It is soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO), and features eight OH groups and six CH3 groups .
Cellular Effects
OP-D has been found to possess numerous pharmacological activities, including bone protection, cardiovascular protection, immune regulation, anti-cancer, anti-atherosclerosis, anti-inflammatory, and anti-NAFLD . It has been shown to inhibit cell proliferation, promote cytotoxicity, induce apoptosis, and increase caspase‑3/9 activity in human laryngocarcinoma cells .
Molecular Mechanism
OP-D exhibits substantial suppressive activity on STAT3 signaling. This effect is mediated via oxidative stress phenomena caused by disturbance in GSH/GSSG ratio. In addition, OP-D induces apoptosis, activates caspase-mediated apoptotic cascade, and decreases expression of various oncogenic genes .
Dosage Effects in Animal Models
In animal models, OP-D has demonstrated cardioprotective effects on myocardial ischemia-reperfusion (MI/R) injury . It also significantly reduced NSCLC tumor growth in preclinical mouse models
Metabolic Pathways
OP-D has been found to reduce atherosclerosis by blocking mTOR phosphorylation and targeting lipid metabolism pathways regulated by SREBP1 and SCD1 . It also plays a role in glycerophospholipid metabolism, ether lipid metabolism, and glutathione metabolism .
Transport and Distribution
OP-D has been found to improve metabolic stability by lowering intrinsic clearance and dramatically inhibiting the transport of cryptotanshinone through a reduced efflux rate
Subcellular Localization
OP-D has been found to inhibit the translocation of NF‑κBp65 from the cytoplasm to the nucleus in mouse lung epithelial cells . The molecular docking simulations showed that OP-D had a high affinity with the REL-homology domain of NF‑κB-p65 that affected its translocation to the nucleus .
Preparation Methods
Synthetic Routes: OP-D can be obtained through extraction from the tubers of . synthetic routes for OP-D are not widely documented.
Industrial Production: Currently, there is limited information on large-scale industrial production methods for OP-D. Most research focuses on its isolation from natural sources.
Chemical Reactions Analysis
Reactivity: OP-D undergoes various reactions, including oxidation, reduction, and substitution. specific conditions and reagents are not extensively studied.
Major Products: The primary products formed during these reactions are derivatives of OP-D, which may exhibit distinct biological activities.
Comparison with Similar Compounds
Unique Features: OP-D’s uniqueness lies in its specific structure and diverse effects.
Similar Compounds: Other compounds from , such as Ophiopogon-B (OP-B) and Liriopesides-B (LP-B), share some similarities but differ in glycosylation patterns and bioactivities.
!Main roles of OP-D in various tissues
properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O16/c1-19-8-13-44(54-17-19)20(2)30-28(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)56-41-38(59-40-36(52)34(50)31(47)21(3)55-40)37(33(49)29(16-45)57-41)58-39-35(51)32(48)27(46)18-53-39/h6,19-21,23-41,45-52H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27-,28+,29-,30+,31+,32+,33-,34-,35-,36-,37+,38-,39+,40+,41-,42+,43+,44-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYACEDUQHWXQZ-QOYNBSPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316978 | |
| Record name | Ophiopogonin D' | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
855.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65604-80-0 | |
| Record name | Ophiopogonin D' | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65604-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ophiopogonin D' | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the molecular formula and weight of Ophiopogonin D'?
A1: Ophiopogonin D' has the molecular formula C45H74O12 and a molecular weight of 807.04 g/mol. []
Q2: Are there any spectroscopic data available for Ophiopogonin D'?
A2: Yes, studies have used 2D NMR techniques, including COSY, HMQC, and HMBC, to assign carbon and proton signals, characterizing its structure. []
Q3: How does Ophiopogonin D' exert its anti-tumor effects?
A3: Research indicates that Ophiopogonin D' induces necroptosis in androgen-dependent prostate cancer cells. This process is mediated by the activation of receptor-interacting serine/threonine-protein kinase 1 (RIPK1) and mixed lineage kinase domain-like protein (MLKL). [, ]
Q4: Does Ophiopogonin D' interact with other signaling pathways?
A4: Yes, in addition to necroptosis, Ophiopogonin D' has been shown to regulate the expression levels of Fas ligand, androgen receptor, and prostate-specific antigen in a RIPK1-dependent manner. [] Studies also suggest involvement in the IL6/STAT3 pathway, contributing to its anti-inflammatory effects in acute pancreatitis models. [, ]
Q5: Does Ophiopogonin D' offer any cardiovascular benefits?
A5: Research suggests Ophiopogonin D' can increase SERCA2a interaction with phospholamban by promoting CYP2J3 upregulation, potentially contributing to improved calcium handling in cardiomyocytes. [] It also shows protective effects against doxorubicin-induced autophagic cardiomyocyte injury by reducing mitochondrial damage and ROS generation. []
Q6: Are there any studies exploring the impact of Ophiopogonin D' on gut microbiota?
A6: Yes, in high-fat diet-induced metabolic syndrome mouse models, Ophiopogonin D' administration led to changes in gut microbiota composition, specifically a decrease in the Firmicutes-to-Bacteroidetes ratio, suggesting a potential role in modulating gut dysbiosis. [] Further studies in ApoE knockout mice indicated its ability to alter gut microbiota composition and fecal metabolites, contributing to its atheroprotective effects. []
Q7: How is Ophiopogonin D' metabolized in the body?
A7: While detailed pharmacokinetic data is limited in the provided research, a study utilizing LC-MS/MS successfully quantified Ophiopogonin D' in rat serum following the administration of Shengmai injection, suggesting its absorption into systemic circulation. []
Q8: What analytical methods are used to quantify Ophiopogonin D'?
A8: High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) is a common method for quantifying Ophiopogonin D' in various matrices, including plant extracts and pharmaceutical preparations. [, , , , , ] Additionally, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been employed for simultaneous quantification of Ophiopogonin D' and other constituents in complex mixtures. [, ]
Q9: Are there any specific challenges associated with the analysis of Ophiopogonin D'?
A9: Analysis of saponins like Ophiopogonin D' can be challenging due to their complex structures and diverse polarities. Studies have used techniques like high-performance thin-layer chromatography (HPTLC) in conjunction with 1H NMR to overcome these challenges and improve the identification and quantification of Ophiopogonin D' in plant materials. []
Q10: Is there any information available on the safety and toxicology of Ophiopogonin D'?
A10: While the provided research focuses on its therapeutic potential, a study highlighted potential hemolytic effects of Ophiopogonin D' in vivo using global metabolomic and lipidomic analysis. [] This underscores the need for further investigation into its safety profile and potential toxicity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate](/img/structure/B2366699.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-4-morpholinobenzamide](/img/structure/B2366700.png)

![5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2366702.png)
![2-[[3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-piperidin-1-ylsulfonylphenyl)acetamide](/img/structure/B2366703.png)
![N-[1-(2-carbamoylphenyl)pyrrolidin-3-yl]-6-fluoropyridine-3-carboxamide](/img/structure/B2366707.png)
![N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide](/img/structure/B2366708.png)
![N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B2366709.png)



![(2-(4-chlorophenyl)-4-((2-fluorobenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2366719.png)
![3-(3,4-dimethylbenzyl)-1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(2-oxo-2-(spiro[chroman-2,4'-piperidin]-1'-yl)ethyl)benzamide](/img/structure/B2366721.png)